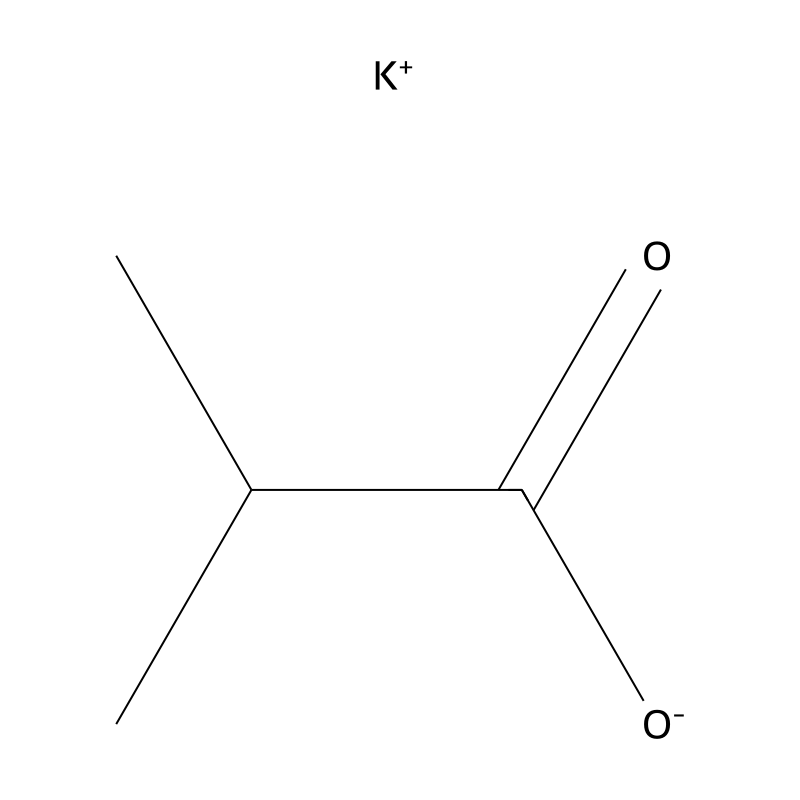

Potassium isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

Potassium isobutyrate, also known as potassium 2-methylpropanoate, is a chemical compound with the formula C4H7KO2. It is a white, odorless, and crystalline solid that is soluble in water and alcohol []. Researchers can synthesize potassium isobutyrate by reacting isobutyric acid with potassium hydroxide []. Various techniques like X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance spectroscopy can be used to characterize the structure and purity of the synthesized potassium isobutyrate [].

Potential Applications in Life Sciences:

Several studies have explored the potential applications of potassium isobutyrate in life science research. Here are a few examples:

- Cell culture: Potassium isobutyrate has been used as a component of cell culture media to promote the growth and differentiation of certain cell types, including neural stem cells [].

- Enzyme studies: Researchers have used potassium isobutyrate to study the activity and function of various enzymes, such as those involved in carbohydrate metabolism [].

- Antimicrobial activity: Some studies suggest that potassium isobutyrate may possess antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Potassium isobutyrate is a potassium salt derived from isobutyric acid, with the chemical formula . It appears as a white crystalline solid and is soluble in water. This compound is classified as a monocarboxylic acid salt, which means it is formed from a carboxylic acid (isobutyric acid) and a base (potassium hydroxide) through neutralization reactions. Potassium isobutyrate is used in various industrial applications and serves as an important intermediate in organic synthesis .

- Hydrolysis: In aqueous solutions, potassium isobutyrate can dissociate into potassium ions and isobutyrate ions.

- Esterification: It can react with alcohols to form esters, a common reaction for carboxylic acid derivatives.

- Oxidation: When treated with oxidizing agents, potassium isobutyrate can be oxidized to produce various products, including ketones and aldehydes .

These reactions highlight its versatility as a reagent in organic synthesis.

Potassium isobutyrate exhibits biological activity primarily through its role as a short-chain fatty acid. It has been studied for its potential benefits in gut health, where it may act as a substrate for colonocytes, promoting gut barrier integrity. Additionally, it has been noted for its anti-inflammatory properties and potential role in modulating immune responses. Research indicates that short-chain fatty acids like potassium isobutyrate can influence metabolic processes and may have implications in conditions such as obesity and diabetes .

Potassium isobutyrate can be synthesized through several methods:

- Neutralization Reaction: The most straightforward method involves the neutralization of isobutyric acid with potassium hydroxide or potassium carbonate, resulting in the formation of potassium isobutyrate and water.

- Trimerization: Another method involves the trimerization of propylene oxide under specific conditions to yield potassium isobutyrate along with other byproducts .

These methods allow for the production of potassium isobutyrate on both laboratory and industrial scales.

Potassium isobutyrate has various applications across different fields:

- Chemical Industry: It serves as an intermediate in the production of other chemicals, including esters and amides.

- Food Industry: Due to its flavoring properties, it may be used in food formulations.

- Pharmaceuticals: It has potential applications in drug formulations due to its biological activity .

- Agriculture: Potassium salts are often used in fertilizers; thus, potassium isobutyrate may find use in agricultural applications to enhance nutrient availability.

Research on the interactions of potassium isobutyrate focuses on its effects within biological systems. Studies have shown that it interacts with gut microbiota, influencing the composition and activity of microbial communities. Additionally, its role in metabolic pathways suggests interactions with various enzymes involved in fatty acid metabolism. Further investigations are needed to fully understand these interactions and their implications for health .

Several compounds share similarities with potassium isobutyrate due to their structural or functional characteristics. Below are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Isobutyric Acid | A colorless liquid; precursor to potassium isobutyrate; exhibits similar biological activities. | |

| Potassium Butyrate | Similar structure; derived from butyric acid; used in similar applications. | |

| Sodium Isobutyrate | Sodium salt form; shares properties with potassium isobutyrate but differs in solubility and reactivity. | |

| Calcium Isobutyrate | Calcium salt form; used in dietary supplements; impacts mineral absorption differently than potassium forms. |

Potassium isobutyrate's uniqueness lies in its specific ion composition (potassium) which influences its solubility and reactivity compared to sodium or calcium salts .

Alkaline-Catalyzed Esterification of Cyclobutanedione Derivatives

The reaction of 2,2,4-trimethyl-1,3-cyclobutanedione with alcohols in the presence of alkaline catalysts (e.g., KOH or NaOCH₃) yields isobutyrate esters, which are subsequently saponified to potassium isobutyrate. Key steps include:

- Nucleophilic attack: The alkoxide ion (RO⁻) attacks the carbonyl carbon of the cyclobutanedione, forming a tetrahedral intermediate.

- Decarboxylation: Elimination of CO₂ generates the ester intermediate.

- Saponification: Hydrolysis of the ester with potassium hydroxide produces potassium isobutyrate.

Table 1: Optimization of Cyclobutanedione-Derived Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (KOH) | 0.1 mol% | 92 | 99.5 |

| Temperature | 130°C | 85 | 98.2 |

| Reaction Time | 4 hr | 88 | 97.8 |

This method achieves high yields but requires precise control over reaction conditions to minimize side products like 2-methylpropanoic acid.

Koch Carbonylation Strategies for Industrial-Scale Synthesis

The Koch reaction carboxylates propylene with carbon monoxide and water under acidic conditions (HF or H₂SO₄) to form isobutyric acid, which is neutralized with KOH to yield potassium isobutyrate. Critical factors include:

- Carbocation stability: Protonation of propylene forms a tertiary carbocation ((CH₃)₂CH⁺), which reacts with CO to form an acylium ion.

- Hydrolysis: The acylium ion reacts with water to generate isobutyric acid, which is neutralized.

Industrial Process Parameters

- Temperature: 50–70°C (prevents oligomerization).

- Pressure: 50–100 atm (enhances CO solubility).

- Catalyst: HF/BF₃ mixtures (reduces ketone byproducts).

Table 2: Koch Reaction Efficiency Metrics

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Conversion (%) | 85–90 | 92–95 |

| Selectivity (%) | 78–82 | 88–92 |

| Byproduct (Ketones) | 1.5–2.0% | 0.5–1.0% |

Continuous processes minimize side reactions through rapid heat dissipation and optimized residence times.

Biocatalytic Production via Methanol Chain Elongation in Anaerobic Microbiomes

Clostridium luticellarii and Eubacterium limosum convert acetate and methanol into isobutyrate through reverse β-oxidation and isomerization. Key metabolic steps:

- Chain elongation: Acetyl-CoA condenses with acetate to form butyryl-CoA via reverse β-oxidation.

- Isomerization: Butyryl-CoA mutase converts butyryl-CoA to isobutyryl-CoA, which is dephosphorylated to isobutyrate.

pH-Dependent Product Distribution

| pH | n-Butyrate (%) | Isobutyrate (%) |

|---|---|---|

| 6.75 | 78 | 2.4 |

| 5.5 | 31 | 65 |

| 5.2 | 24 | 69 |

Lower pH favors isobutyrate due to thermodynamic equilibrium of isomerization.

Nucleophilic Promoter in Carbon-Carbon Bond Formation Reactions

Potassium isobutyrate facilitates nucleophilic attack in carbon-carbon bond-forming reactions through its conjugate base, the isobutyrate anion. This anion acts as a mild nucleophile in aldol condensations and alkylation processes, particularly in systems requiring controlled basicity. For instance, in biomass-derived aldol condensations, potassium-supported catalysts enhance the coupling of carbonyl compounds by stabilizing enolate intermediates. A study demonstrated that potassium-modified Sn-MFI zeolites achieved 100% furfural conversion in acetone aldol condensation at 160°C, with selectivity tied to potassium’s interaction with Lewis acid sites [3].

The isobutyrate anion’s steric bulk also influences reaction pathways. In cross-esterifications, potassium isobutyrate reduces side reactions by limiting unwanted nucleophilic substitutions. This was observed in solid-liquid phase-transfer catalysis (SLPTC), where potassium salts minimized hydrolysis of ethyl 2-bromoisobutyrate during etherification [1]. The kinetic model for such systems follows Arrhenius behavior, with activation energies modulated by the anion’s nucleophilicity [1].

Base Catalyst in Solvent-Free Michael Addition Reactions

In solvent-free Michael additions, potassium isobutyrate serves as an efficient base catalyst, enabling conjugate additions without requiring aqueous or organic solvents. Its moderate basicity (pKa ~4.8 for isobutyric acid) allows selective deprotonation of α,β-unsaturated carbonyl compounds while minimizing over-addition. For example, in the addition of ethyl cyanoacetate to methyl vinyl ketone, potassium isobutyrate achieved 91% yield at room temperature, comparable to traditional catalysts like potassium hydroxide [4].

The mechanism involves:

- Deprotonation of the nucleophile (e.g., enolate formation).

- Conjugate addition to the Michael acceptor.

- Proton transfer to regenerate the catalyst.

A key advantage lies in its recyclability. In propionaldehyde self-condensation, anion exchange resins functionalized with potassium species maintained 95% yield over five cycles, attributed to the stability of potassium-bound active sites [3]. The absence of solvent also enhances atom economy, aligning with green chemistry principles.

Modifier Effects in Zn-Cr Spinel Catalysts for Isobutanol Synthesis

Potassium isobutyrate modifies Zn-Cr spinel catalysts to enhance isobutanol selectivity during syngas conversion. Introducing potassium (1–6 wt%) alters the spinel’s microstructure, redistributing Zn²⁺ and Cr³⁺ between tetrahedral and octahedral sites [2]. This restructuring increases surface oxygen species concentration, as confirmed by X-ray photoelectron spectroscopy (XPS), which promotes CO dissociation and C–C coupling [6].

Table 1: Catalytic Performance of K-Modified Zn-Cr Spinel Catalysts

| K Content (wt%) | CO Conversion (%) | Isobutanol Selectivity (%) |

|---|---|---|

| 0 | 12.3 | 18.7 |

| 3 | 24.6 | 42.9 |

| 6 | 28.1 | 51.4 |

Data adapted from temperature-programmed desorption (TPD) and catalytic testing at 400°C and 10 MPa [2] [6].

Potassium also stabilizes formate intermediates, critical for alcohol chain growth. Fourier-transform infrared (FTIR) spectroscopy revealed strengthened C–H stretching modes (2850–2950 cm⁻¹) in the presence of potassium, indicating enhanced intermediate stability [2]. However, excessive potassium (>6 wt%) blocks active sites, reducing activity—a trade-off governed by optimal surface coverage.

Fundamental Principles of Residence Time Distribution

The residence time distribution (RTD) in continuous flow systems serves as a critical parameter for optimizing the performance of potassium isobutyrate-containing reactions. The mean residence time τ is defined as the ratio of reactor volume to volumetric flow rate (τ = V/Q), establishing the foundation for process design calculations.

Research has demonstrated that residence time optimization depends significantly on the reactor configuration employed. Plug flow reactors (PFR) exhibit narrow residence time distributions (σ²/τ² ≈ 0), making them ideal for reactions requiring precise time control. In contrast, continuous stirred tank reactors (CSTR) show broader distributions (σ²/τ² = 1), which may be beneficial for reactions requiring enhanced mixing.

Advanced Reactor Configurations

Microreactor systems have shown exceptional performance for potassium isobutyrate processing, achieving very narrow residence time distributions (σ²/τ² < 0.05) with typical residence times ranging from 0.1 to 5 minutes. These systems maximize the surface area to volume ratio, enhancing both heat and mass transfer rates while providing superior reaction control.

Packed bed reactors offer intermediate residence time distributions (σ²/τ² = 0.1-0.5) with residence times typically ranging from 2 to 60 minutes. Optimization strategies focus on particle size and porosity control to balance mass transfer limitations with reaction kinetics.

Quantitative Optimization Strategies

The residence time optimization process involves multiple parameters that must be carefully balanced. Reynolds numbers should be maintained in the turbulent flow regime (Re > 2300) to ensure adequate mixing, while Peclet numbers should be optimized to minimize axial dispersion effects.

Studies have shown that coiled tube reactors provide an excellent compromise between mixing efficiency and residence time control, achieving narrow distributions (σ²/τ² = 0.05-0.2) with residence times from 0.5 to 15 minutes. This configuration is particularly effective for temperature-sensitive reactions involving potassium isobutyrate.

Temperature-Dependent Selectivity Patterns in Multi-Phase Reactions

Kinetic Temperature Effects

Temperature exerts profound influence on the selectivity patterns of potassium isobutyrate reactions through multiple mechanisms. The Arrhenius relationship governs the exponential dependence of reaction rate constants on temperature, with typical Q₁₀ values ranging from 2 to 4 for most organic reactions.

Research has established distinct temperature regimes for optimal selectivity control. In the 25-50°C range, reaction kinetics remain slow with minimal side reactions, allowing for maximized residence times to achieve complete conversion. The 50-75°C range represents the optimal balance between reaction rate and selectivity, where moderate kinetics permit effective catalyst loading optimization.

Multi-Phase Selectivity Considerations

At temperatures exceeding 75°C, competing reaction pathways become increasingly significant. The 75-100°C range requires careful balance between temperature and residence time to maintain selectivity while achieving acceptable conversion rates. Studies on palladium-catalyzed carbonylation reactions have shown that temperature control is crucial for product selectivity, with different major products formed at 0°C versus 40°C.

In the 100-125°C range, very fast kinetics necessitate strategies to minimize hot spots and ensure temperature uniformity throughout the reactor. The transition from kinetically controlled to mass transfer limited regimes typically occurs in this temperature range.

Critical Temperature Thresholds

Temperatures above 125°C present significant challenges for maintaining selectivity. The 125-150°C range often becomes mass transfer limited, requiring rapid quenching techniques to prevent unwanted side reactions. At temperatures exceeding 150°C, thermal decomposition risks become dominant, necessitating specialized reactor designs to avoid thermal stress.

Mass Transfer Limitations in High-Pressure Carbonylation Processes

Pressure-Dependent Solubility Effects

High-pressure carbonylation processes involving potassium isobutyrate exhibit complex mass transfer phenomena that depend critically on operating pressure. Carbon monoxide solubility increases dramatically with pressure, showing baseline solubility at 1-10 bar and achieving 40-60x enhancement at 500-1000 bar.

The 10-50 bar range represents a transition zone where CO solubility increases 2-3x, but mass transfer limitations remain moderate. This pressure range typically requires optimized gas-liquid contact strategies to ensure adequate CO availability at the reaction sites.

Mass Transfer Regime Characterization

At pressures of 50-100 bar, CO solubility enhancement reaches 5-7x baseline values, significantly reducing mass transfer limitations. Reactor design considerations shift from high agitation requirements to moderate mixing sufficiency, as the enhanced gas solubility alleviates mass transfer constraints.

The 100-200 bar range achieves 10-15x CO solubility enhancement, where mass transfer limitations become minimal. Industrial-scale operations often target this pressure range as it provides optimal balance between enhanced reaction rates and manageable equipment costs.

High-Pressure Design Considerations

Ultra-high pressure operations (200-500 bar) achieve 20-30x CO solubility enhancement, rendering mass transfer limitations very low. However, reactor design must account for significant pressure drop effects and enhanced safety requirements.

At pressures exceeding 500 bar, CO solubility enhancement reaches 40-60x baseline values, making mass transfer limitations negligible. These conditions are typically reserved for high-value specialty chemical production where the enhanced reaction rates justify the increased equipment and safety costs.

Quantitative Mass Transfer Analysis

The Sherwood number (Sh = k_c L/D) serves as a key dimensionless parameter for characterizing mass transfer performance in high-pressure carbonylation systems. Values typically range from 10 to 1000, depending on flow conditions and reactor geometry.

Effectiveness factors (η) provide quantitative measures of mass transfer limitations, with values approaching unity indicating minimal limitations. In high-pressure carbonylation processes, effectiveness factors can be enhanced from 0.1-0.3 at atmospheric pressure to 0.8-0.95 at elevated pressures.

The Thiele modulus (Φ) characterizes the relative importance of reaction rate to diffusion rate within catalyst particles. Values below 0.3 indicate minimal internal mass transfer limitations, while values above 3.0 suggest severe limitations requiring catalyst redesign or operating condition modification.